molecular formula C17H18FNO B119629 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one CAS No. 132812-72-7

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

Cat. No. B119629
CAS RN: 132812-72-7
M. Wt: 271.33 g/mol
InChI Key: NHKNCECTTVQJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one, or 4-FPH, is a synthetic compound of the phenylpiperidine class of compounds. It is a central nervous system stimulant that has been studied for its potential therapeutic applications. 4-FPH is primarily used as a research chemical, and its effects in humans are not yet fully understood.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of related pyridine derivatives has been analyzed using single crystal X-ray diffraction. These structures, including compounds similar to the one , show unique molecular conformations and interactions, such as twisted conformation of the central piperidine ring and intermolecular interactions studied through Hirshfeld surface analysis (Venkateshan et al., 2019).

Molecular Docking Studies

  • Molecular docking studies have been performed on synthesized compounds like 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one. These studies are crucial for understanding how these compounds interact with enzymes such as Nicotinamidephosphoribosyltransferase (NAMPT), which is significant in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).

Synthesis and Properties of Related Compounds

  • Research into the synthesis and properties of similar compounds has been conducted, focusing on the creation of metabolites and studying their structures and receptor binding properties. This research is fundamental in understanding the chemical behavior and potential applications of these compounds (Ochi et al., 2005).

Supramolecular Chemistry

  • Studies have shown how slight changes in the structure of pyridine derivatives significantly alter intermolecular interaction patterns. This understanding is key in the field of supramolecular chemistry, where the focus is on the creation and manipulation of complex molecular systems (Vishnupriya et al., 2014).

Potential in Drug Design

  • The synthesis and structural analysis of these compounds contribute to drug design, particularly in understanding how modifications in their structure can impact their interaction with biological targets. This is crucial for developing new pharmaceuticals (Ochi et al., 2005).

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase enzymes, influencing the production of prostaglandins. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of inflammatory mediators, making the compound a potential candidate for anti-inflammatory therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to inhibit the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. This inhibition occurs through direct binding to the catalytic sites of MMPs, preventing substrate access and subsequent enzymatic activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time. Long-term studies have shown that it maintains its biological activity, with consistent effects on cellular function observed in both in vitro and in vivo models. These findings suggest that the compound is suitable for prolonged experimental use without significant loss of efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which influence its intracellular localization and accumulation. Additionally, binding proteins in the blood, such as albumin, can affect its distribution and availability to target tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific cellular compartments, influencing its biological effects .

properties

IUPAC Name

4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-13-9-7-12(8-10-13)15-11-17(20)19-16-6-4-2-1-3-5-14(15)16/h7-11H,1-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNCECTTVQJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=CC(=O)N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567071
Record name 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132812-72-7
Record name 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
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4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
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4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
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4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Reactant of Route 6
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one

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